molecular formula C13H13NO2 B8155501 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8155501
M. Wt: 215.25 g/mol
InChI Key: DAQXLBBSVQTXST-UHFFFAOYSA-N
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Description

1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methyl group, a vinyl group, and a carboxylic acid methyl ester moiety attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Epoxides and diols: from oxidation.

    Alcohols: from reduction.

    Halogenated indoles: from substitution.

Scientific Research Applications

1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding. The vinyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 6-ethenyl-1-methylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-4-9-7-11(13(15)16-3)10-5-6-14(2)12(10)8-9/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQXLBBSVQTXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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